Cas no 921570-73-2 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide)

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide structure
921570-73-2 structure
Product name:N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
CAS No:921570-73-2
MF:C27H23N3O5S2
MW:533.618623971939
CID:6065665
PubChem ID:44023799

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
    • Benzamide, N-[4-(7-ethoxy-2-benzofuranyl)-2-thiazolyl]-4-[(methylphenylamino)sulfonyl]-
    • 921570-73-2
    • F2252-0268
    • N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
    • AKOS024631455
    • N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
    • Inchi: 1S/C27H23N3O5S2/c1-3-34-23-11-7-8-19-16-24(35-25(19)23)22-17-36-27(28-22)29-26(31)18-12-14-21(15-13-18)37(32,33)30(2)20-9-5-4-6-10-20/h4-17H,3H2,1-2H3,(H,28,29,31)
    • InChI Key: UURLHJNAJAIFDB-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC(OCC)=C3O2)=CS1)(=O)C1=CC=C(S(N(C)C2=CC=CC=C2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 533.10791319g/mol
  • Monoisotopic Mass: 533.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 8
  • Complexity: 870
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.399±0.06 g/cm3(Predicted)
  • pka: 6.25±0.50(Predicted)

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0268-1mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2252-0268-100mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2252-0268-25mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2252-0268-15mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2252-0268-75mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2252-0268-20mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2252-0268-3mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2252-0268-4mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0268-20μmol
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2252-0268-5mg
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
921570-73-2 90%+
5mg
$69.0 2023-05-16

Additional information on N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide

N-(4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide: A Comprehensive Overview

The compound with CAS No. 921570-73-2, known as N-(4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide, is a highly specialized organic compound with a complex structure and potential applications in various fields. This compound is characterized by its intricate molecular architecture, which includes a benzofuran ring system, a thiazole heterocycle, and a sulfamoylbenzamide functional group. The presence of these structural elements suggests that this compound may exhibit unique chemical properties and biological activities.

Recent studies have highlighted the importance of such compounds in drug discovery and material science. The benzofuran moiety, for instance, is known to contribute to the compound's stability and bioavailability, while the thiazole ring is often associated with antimicrobial and antifungal properties. The sulfamoylbenzamide group further enhances the compound's potential as a modulator of enzyme activity or as a component in advanced materials.

One of the most intriguing aspects of this compound is its ability to act as a scaffold for further chemical modifications. Researchers have explored the substitution patterns on the benzofuran and thiazole rings to optimize its pharmacokinetic properties. For example, the ethoxy group on the benzofuran ring can be replaced with other electron-donating or withdrawing groups to fine-tune the compound's solubility and permeability.

Moreover, the sulfamoylbenzamide group has been shown to play a critical role in intermolecular interactions. This functional group can act as a hydrogen bond donor or acceptor, making it ideal for designing molecules with specific binding affinities. Recent computational studies have demonstrated that this compound can form stable complexes with proteins involved in key biological pathways, suggesting its potential as a lead compound in drug development.

In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and cyclization steps. The synthesis begins with the preparation of the benzofuran derivative, followed by the introduction of the thiazole ring via condensation reactions. The final step involves the attachment of the sulfamoylbenzamide group using appropriate coupling agents.

Despite its promising properties, further research is needed to fully understand its behavior in biological systems. Preclinical studies are currently underway to evaluate its toxicity profile and efficacy in animal models. If successful, this compound could pave the way for new therapeutic interventions or innovative materials.

In conclusion, N-(4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide represents a fascinating example of how complex molecular architectures can be harnessed for scientific advancement. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial applications.

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